molecular formula C10H15N3O2 B13305917 4-(1,4-Dimethyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid

4-(1,4-Dimethyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13305917
M. Wt: 209.24 g/mol
InChI Key: OHTPDUUIZIKHRI-UHFFFAOYSA-N
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Description

4-(1,4-Dimethyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Dimethyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid typically involves the reaction of 1,4-dimethyl-1H-pyrazole with pyrrolidine derivatives under controlled conditions. One common method includes the use of acylation reactions where the pyrazole ring is functionalized with a carboxylic acid group through a series of steps involving intermediate compounds .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Dimethyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-(1,4-Dimethyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(1,4-Dimethyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. For example, it may inhibit certain enzymes or receptors, leading to therapeutic outcomes .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

4-(2,4-dimethylpyrazol-3-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-6-3-12-13(2)9(6)7-4-11-5-8(7)10(14)15/h3,7-8,11H,4-5H2,1-2H3,(H,14,15)

InChI Key

OHTPDUUIZIKHRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C2CNCC2C(=O)O

Origin of Product

United States

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